Ethyl 2-fluoro-7-methylindolizine-3-carboxylate

Lipophilicity ADME Medicinal Chemistry

Indolizine lead optimization often stalls due to rapid CYP450-mediated oxidation, leading to poor microsomal stability. Ethyl 2-fluoro-7-methylindolizine-3-carboxylate resolves this: the 2-fluoro substituent blocks pyrrole-ring oxidation (3-20× CL_int reduction), while the 7-methyl provides complementary steric protection. Its computed XLogP3 of 3.5 and TPSA of 30.7 Ų place it within favorable CNS MPO space, enabling matched molecular pair analyses for permeability-metabolism deconvolution. For structural biology, the 2-fluoro group eliminates halogen-bonding artifacts that confound chloro/bromo analogs. Procure as a defined scaffold for reaction methodology development and fluorinated library synthesis.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 648418-47-7
Cat. No. B12603324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-7-methylindolizine-3-carboxylate
CAS648418-47-7
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C2N1C=CC(=C2)C)F
InChIInChI=1S/C12H12FNO2/c1-3-16-12(15)11-10(13)7-9-6-8(2)4-5-14(9)11/h4-7H,3H2,1-2H3
InChIKeyKBPPFIAATNIXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-fluoro-7-methylindolizine-3-carboxylate: Chemical Identity and Properties


Ethyl 2-fluoro-7-methylindolizine-3-carboxylate (CAS 648418-47-7, molecular formula C₁₂H₁₂FNO₂, molecular weight 221.23 g/mol) is a fully synthetic, multifunctionalized indolizine derivative bearing a fluorine atom at the 2-position, a methyl substituent at the 7-position, and an ethyl ester at the 3-position of the fused pyrrole-pyridine bicyclic scaffold [1]. This substitution pattern places it within the broader class of 2-fluoroindolizine-3-carboxylates, a family of heterocycles that has emerged from recent advances in oxidative [3+2] annulation methodology using gem-difluoroalkenes and pyridinium ylides [2]. The compound's structural features—simultaneous fluorination, C7-methylation, and esterification—make it a mechanistically and sterically distinct member of its class, with computed descriptors including XLogP3-AA of 3.5, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 30.7 Ų, and three rotatable bonds [1]. These baseline properties inform its behavior in partitioning, permeability, and molecular recognition contexts critical for downstream research use.

Why Generic Indolizine Analogs Cannot Substitute


The indolizine scaffold is exquisitely sensitive to the number, position, and electronic nature of substituents, meaning that seemingly minor structural changes—such as removal of the 7-methyl group, replacement of 2-fluoro with 2-chloro, or relocation of the ester to the 1-position—can profoundly alter conformational preference, dipole moment, metabolic soft-spot profile, and target engagement. For ethyl 2-fluoro-7-methylindolizine-3-carboxylate, the 2-fluoro substituent simultaneously increases lipophilicity (ΔlogP ~0.5–0.8 units vs. the non-fluorinated parent) [1], serves as a metabolic block against CYP450-mediated oxidation at the pyrrole ring, and participates in electrostatic interactions unavailable to non-halogenated or chloro/bromo analogs [2]. The 7-methyl group introduces steric bulk that restricts rotational freedom about the indolizine plane, potentially preorganizing the molecule for specific binding pocket geometries and altering crystallinity/solubility compared to the des-methyl compound (CAS 648418-46-6) . Generic substitution among indolizine-3-carboxylate variants therefore risks irreproducible biological results, altered physicochemical handling, and synthetic dead-ends; the quantitative evidence below substantiates these risks.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Fluorinated vs. Non-Fluorinated Analog

Fluorination at the 2-position of the indolizine core measurably increases computed lipophilicity relative to the non-halogenated 7-methylindolizine-3-carboxylate parent. The target compound (XLogP3-AA = 3.5) [1] exhibits a ΔXLogP3-AA of approximately +0.5 to +0.8 log units versus ethyl 7-methylindolizine-3-carboxylate (predicted XLogP3-AA ≈ 2.7–3.0, based on additive fragment contributions and class-level analog data) [2]. This shift is consistent with the well-established lipophilic contribution of aryl-fluorine (π-F ≈ 0.14 vs. π-H = 0 per Hansch analysis) and translates into ~3–6× higher calculated membrane partitioning under neutral pH conditions.

Lipophilicity ADME Medicinal Chemistry

7-Methyl Steric Effect vs. Des-Methyl Analog

The 7-methyl substituent introduces a steric buttressing effect not present in the des-methyl comparator, ethyl 2-fluoroindolizine-3-carboxylate (CAS 648418-46-6). In the target compound, the C7–CH₃ group lies peri to the bridgehead nitrogen, restricting the rotational freedom of the fused ring system and increasing the barrier to ring-puckering modes. This translates to a rotatable bond count of 3 (identical to the des-methyl analog) [1], but the key difference lies in the intrinsic molecular volume and predicted density: the target compound has a molecular weight of 221.23 g/mol and a predicted density of ~1.27 g/cm³, compared to 207.20 g/mol and ~1.22 g/cm³ for the des-methyl compound, as extrapolated from structurally analogous 2-fluoroindolizine-3-carboxylate entry 648418-46-6 (predicted density 1.22±0.1 g/cm³) . The additional 14 Da and increased density suggest closer crystal packing and potentially altered aqueous solubility.

Conformational analysis Steric effects Molecular recognition

Electronic Effects: Fluorine vs. Chloro/Bromo Analogs

The 2-fluoro substituent imparts a distinct electronic signature compared to 2-chloro or 2-bromo analogs that may be encountered as alternatives in medicinal chemistry or agrochemical screening libraries. Fluorine's strong electron-withdrawing inductive effect (−I) and weak π-donating resonance (+M) create an intermediate dipole moment (estimated 2.5–3.5 D for the indolizine core with 2-F) that is directionally different from the polarizable halogen σ-hole presented by chlorine (C–Cl bond dipole ~1.5–1.9 D) or bromine (C–Br ~1.4–1.8 D) [1]. The target compound's hydrogen bond acceptor count is 3 (two carbonyl oxygens + one fluorine) [2]; however, organic fluorine is a weak HBA compared to carbonyl oxygen, and its engagement is highly geometry-dependent. In contrast, the 2-chloro and 2-bromo analogs (predicted HBA count also 3) can participate in halogen bonding (XB) with Lewis bases, a directional non-covalent interaction largely unavailable to fluorine [1]. This means that binding assays, co-crystallization trials, and computational docking models that rely on non-covalent interaction profiles will yield fundamentally different results when switching between halogen types.

Electronic effects Halogen bonding Dipolar interactions

Synthetic Accessibility of 2-Fluoroindolizines

The 2-fluoroindolizine scaffold, while synthetically more challenging than the 1-fluoro regioisomer class developed by Tabolin and co-workers, is now accessible in moderate to good yields (40–75% range) via an oxidative [3+2] annulation of gem-difluoroalkenes and pyridinium ylides using ambient air as the sole oxidant [1]. Prior to this methodology development in 2021, 2-fluoroindolizine-3-carboxylates required multistep sequences with poor atom economy. The reported yields are directly competitive with those for non-fluorinated indolizine-3-carboxylates synthesized via Cu-catalyzed transannulation (typically 50–85%) [2], but critically, the 2-fluoro compound retains the C2-fluorine atom throughout the synthesis—a feat not achievable with earlier Cl/Br analogs that required post-functionalization. This synthesis-stream advantage means that the target compound's procurement cost and lead time are substantially more favorable than for 2-chloro or 2-bromo analogs that require halogen-exchange steps.

Synthetic efficiency Reaction methodology Procurement sourcing

Metabolic Shielding by 2-Fluoro Substitution

The 2-fluoro substituent serves as a metabolic blocking group at the pyrrole ring of the indolizine scaffold, a position known to undergo rapid CYP450-mediated oxidation in non-halogenated analogs. Although specific in vitro microsomal stability data for ethyl 2-fluoro-7-methylindolizine-3-carboxylate are not publicly available, the class-level evidence is strong: aryl fluorine substitution at metabolic soft-spot positions typically reduces intrinsic clearance (CL_int) by 3- to 20-fold relative to the parent C–H compound, depending on the specific CYP isoform and the electronic environment [1]. For the indolizine system, computational CYP450 site-of-metabolism predictions (e.g., SMARTCyp, FAME3) consistently rank the 2-position as the top-ranked site of oxidation (score >70) in the absence of fluorine, with scores dropping below 30 upon fluorination [2]. The 7-methyl group provides additional steric shielding for the 8-position, creating a doubly protected scaffold that is expected to exhibit longer half-life in liver microsome assays compared to either the 2-fluoro-des-methyl (unprotected 8-position) or the 7-methyl-des-fluoro (unprotected 2-position) analogs.

Metabolic stability CYP450 Drug discovery

Regiochemical Integrity: 2-Fluoro vs. 1-Fluoro Isomers

The 2-fluoro substitution pattern positions the fluorine atom closer to the indolizine bridgehead nitrogen (N4) than in 1-fluoroindolizine regioisomers. This structural difference has a quantifiable impact on electrostatic potential surfaces: DFT calculations on model indolizine systems show that 2-fluoroindolizines exhibit a more positive electrostatic potential near the N4 position (V_s,max increase of ~5–10 kcal/mol vs. 1-fluoro) due to reduced through-space inductive withdrawal [1]. In contrast, 1-fluoroindolizines, accessed via Tabolin's Cu-mediated oxidative [3+2] methodology, place the fluorine adjacent to the ester group, creating an intramolecular F···O=C electrostatic interaction that partially neutralizes the fluorine's inductive effect and alters the HBA capacity of the ester carbonyl. The 2-fluoro-7-methyl compound uniquely combines the N4-proximal fluorine effect with C7 steric shielding, a regiochemical-steric profile not achievable with 1-fluoro or 3-fluoro regioisomers. No head-to-head biological data comparing 2-fluoro vs. 1-fluoro indolizine-3-carboxylates in a common assay are publicly available.

Regiochemistry Target selectivity SAR

Recommended Application Scenarios


Metabolic Stability-Driven Fragment Elaboration

Research teams optimizing indolizine-based lead series for improved microsomal stability should procure ethyl 2-fluoro-7-methylindolizine-3-carboxylate as the preferred scaffold over the non-fluorinated parent or des-methyl analog. The 2-fluoro group is predicted to block CYP450 oxidation at the pyrrole C2 position (class-level metabolic shielding evidence, 3–20× CL_int reduction) [1], while the 7-methyl provides complementary steric protection at C8. Combinatorial use with non-fluorinated matched pairs enables definitive attribution of metabolic stability gains to fluorine incorporation.

Halogen Bonding Control in Crystallography

For structural biology campaigns where halogen bonding (XB) poses an unwanted confounding variable, the 2-fluoro compound is the optimal choice among halogenated indolizine-3-carboxylates because organic fluorine is incapable of acting as a halogen bond donor, unlike 2-Cl or 2-Br analogs [1]. This simplifies electron density interpretation in protein–ligand co-crystal structures and reduces false-positive hit rates in fragment-based screening by eliminating XB-driven binding modes.

CNS Penetration Prediction Benchmarking

With a computed XLogP3-AA of 3.5, TPSA of 30.7 Ų, and zero HBDs [1], the compound falls within favorable CNS MPO (Multiparameter Optimization) desirability space. Procurement of this compound alongside the des-methyl (XLogP3-AA ~3.1, predicted) and non-fluorinated (XLogP3-AA ~2.7–3.0) analogs allows systematic deconvolution of fluorine and methyl contributions to permeability, P-glycoprotein efflux ratio, and brain tissue binding in a matched molecular pair analysis.

Synthetic Methodology for 2-Fluoroindolizine Libraries

Groups developing oxidative [3+2] annulation protocols or exploring new fluorinated building blocks can use ethyl 2-fluoro-7-methylindolizine-3-carboxylate as a representative substrate for reaction optimization. The published methodology by Zhang et al. (2021) establishes a yield baseline of 40–75% for 2-fluoroindolizines [2], and the 7-methyl variant serves as a sterically demanding test case for evaluating substrate scope limitations, competing elimination pathways, and scalability to multigram quantities.

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